Cas no 18677-49-1 (3,5-Dimethoxy-2-nitropyridine)

3,5-Dimethoxy-2-nitropyridine structure
상품 이름:3,5-Dimethoxy-2-nitropyridine
CAS 번호:18677-49-1
MF:C7H8N2O4
메가와트:184.149421691895
MDL:MFCD00234330
CID:4905003
3,5-Dimethoxy-2-nitropyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 3,5-dimethoxy-2-nitropyridine
- 3,5-Dimethoxy-2-nitro-pyridine
- AMY17682
- 3,5-Dimethoxy-2-nitropyridine
-
- MDL: MFCD00234330
- 인치: 1S/C7H8N2O4/c1-12-5-3-6(13-2)7(8-4-5)9(10)11/h3-4H,1-2H3
- InChIKey: PLDJLURDYKCZDJ-UHFFFAOYSA-N
- 미소: O(C)C1C([N+](=O)[O-])=NC=C(C=1)OC
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 182
- 토폴로지 분자 극성 표면적: 77.2
- 소수점 매개변수 계산 참조값(XlogP): 1
3,5-Dimethoxy-2-nitropyridine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1104359-5g |
3,5-dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 5g |
$2000 | 2024-07-23 | |
1PlusChem | 1P01OLXF-250mg |
Pyridine, 3,5-dimethoxy-2-nitro- |
18677-49-1 | 95% | 250mg |
$344.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1104359-5g |
3,5-dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 5g |
$2000 | 2025-02-22 | |
Alichem | A029006947-250mg |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 250mg |
$1068.20 | 2023-09-02 | |
1PlusChem | 1P01OLXF-1g |
Pyridine, 3,5-dimethoxy-2-nitro- |
18677-49-1 | 95% | 1g |
$833.00 | 2024-06-17 | |
Ambeed | A815620-1g |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 1g |
$707.0 | 2025-03-05 | |
Ambeed | A815620-250mg |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 250mg |
$263.0 | 2025-03-05 | |
Alichem | A029006947-1g |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 1g |
$2952.90 | 2023-09-02 | |
Alichem | A029006947-500mg |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 500mg |
$1853.50 | 2023-09-02 | |
Ambeed | A815620-100mg |
3,5-Dimethoxy-2-nitropyridine |
18677-49-1 | 95% | 100mg |
$155.0 | 2025-03-05 |
3,5-Dimethoxy-2-nitropyridine 관련 문헌
-
1. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxidesC. D. Johnson,A. R. Katritzky,Naeem Shakir,M. Viney J. Chem. Soc. B 1967 1213
-
2. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxidesC. D. Johnson,A. R. Katritzky,Naeem Shakir,M. Viney J. Chem. Soc. B 1967 1213
-
3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridinesC. D. Johnson,A. R. Katritzky,M. Viney J. Chem. Soc. B 1967 1211
18677-49-1 (3,5-Dimethoxy-2-nitropyridine) 관련 제품
- 2001994-97-2(2H-Thiopyran, 4-(2-bromo-1-methylethyl)tetrahydro-, 1,1-dioxide)
- 2767-47-7(Dimethyltin dibromide)
- 1803960-52-2(2-(Difluoromethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 30038-31-4((2,4,5-Trimethoxyphenyl)methanol)
- 906784-22-3(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide)
- 15826-91-2(Acetanilide-d5 (Acetylaniline-d5))
- 2171162-77-7(3-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoethoxy}propanoic acid)
- 2229352-74-1(3-amino-2-(3-fluoro-5-methylphenyl)propan-1-ol)
- 959290-57-4(ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate)
- 1416958-21-8(5-Amino-3-fluoro-2-phenylpyridine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:18677-49-1)3,5-Dimethoxy-2-nitropyridine

순결:99%/99%
재다:1g/250mg
가격 ($):579/215